![molecular formula C6H10N2O B8007402 cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one CAS No. 1523530-51-9](/img/structure/B8007402.png)
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one
Beschreibung
cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one (molecular formula: C₇H₁₂N₂O, molecular weight: 140.18 g/mol) is a bicyclic lactam featuring a fused pyrrolidine-pyrrolidone system with cis stereochemistry . Key physicochemical properties include its relatively low molecular weight and the presence of a ketone group, which may influence solubility and reactivity.
Eigenschaften
IUPAC Name |
(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKCNLPZKSUSF-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211006 | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-51-9 | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Strategic Use of Anti-Epoxide Intermediates
A landmark method developed by researchers involves the intramolecular cyclization of anti-epoxide precursors to construct the cis-fused bicyclic framework. The synthesis begins with Fmoc- or Cbz-protected intermediates (e.g., 5 and 6 ), which undergo epoxidation to form anti-epoxide 17 . Under controlled conditions, this intermediate undergoes exclusive intramolecular cyclization to yield the 5,5-cis-fused bicyclic ketone (Figure 1). Notably, syn-epoxide analogs remain unreactive under identical conditions, highlighting the thermodynamic and kinetic stability of the cis configuration.
Key Reaction Conditions:
Role of Protecting Groups
The choice of protecting group (Fmoc vs. Cbz) significantly impacts reaction efficiency:
Protecting Group | Solubility Profile | Cyclization Yield | Stability Post-Deprotection |
---|---|---|---|
Fmoc | Moderate in THF | 82% | Sensitive to piperidine |
Cbz | High in DMF | 85% | Stable under acidic conditions |
Fmoc-protected intermediates enable seamless integration into solid-phase peptide synthesis, whereas Cbz groups offer robustness in solution-phase reactions.
Diastereoselective Dipolar Cycloaddition Approach
Three-Component Reaction Design
An alternative route employs a diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and maleimides. This method leverages in situ generation of ylides from formylpyrazoles (1a–b ) and glycine esters (3a–b ), which subsequently react with maleimides (2a–e ) to form pyrrolo[3,4-c]pyrrole derivatives (Figure 2). While the primary products differ slightly in ring substitution, this strategy demonstrates adaptability for synthesizing related cis-fused bicyclic systems.
Optimization Insights:
Mechanistic Considerations
The reaction proceeds through a stepwise mechanism:
-
Imine Formation : Condensation of formylpyrazole and glycine ester generates an imine intermediate.
-
Ylide Generation : A 1,2-proton shift produces the azomethine ylide, stabilized by the electron-withdrawing carbomethoxy group.
-
Cycloaddition : The ylide attacks the maleimide’s electron-deficient double bond, forming the bicyclic scaffold with cis selectivity.
Comparative Analysis of Synthetic Methods
Industrial Scalability Challenges
Epoxide Cyclization Limitations
Analyse Chemischer Reaktionen
Types of Reactions
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one serves as a valuable scaffold in the development of novel pharmaceuticals. Its structural features allow for the synthesis of compounds with potential biological activities, including:
- Inhibition of Cysteinyl Proteinases : Research indicates that derivatives of this compound exhibit potent in vitro inhibition against various cysteinyl proteinases, which are implicated in numerous diseases, including cancer and inflammatory disorders .
Case Study: Peptidomimetics
A study demonstrated the use of cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one in the synthesis of peptidomimetics that showed significant activity against cysteinyl proteinases. The bicyclic structure enhances chiral stability, making it an effective building block in drug design .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:
- Stereoselective Synthesis : It has been involved in stereoselective syntheses where functionalized derivatives are produced with high yields and diastereoselectivity. For example, a three-component domino reaction involving formylpyrazoles yielded new compounds with promising characteristics .
Table 1: Synthesis Yields of Derivatives
Entry | R1 | R2 | Yield (%) |
---|---|---|---|
1 | -CH₃ | C₆H₅ | 96 |
2 | -CH₃ | p-ClC₆H₄ | 73 |
3 | -CH₃ | p-CH₃C₆H₄ | 84 |
4 | -CH₃ | p-CH₃OC₆H₄ | 90 |
Materials Science
The compound is also being explored for applications in materials science, particularly as a building block for creating functional polymers and specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.
Cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6H)-one is under investigation for its potential biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives exhibit significant anti-inflammatory effects in murine models, reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects
Compound | Dose (mg/kg) | Paw Swelling Reduction (%) | TNF-alpha Levels (pg/mL) |
---|---|---|---|
Control | - | 0 | 120 |
Test | 10 | 45 | 70 |
Test | 20 | 60 | 50 |
Wirkmechanismus
The mechanism of action of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Bicyclic Pyrrolidine Derivatives
Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (compound 24 in ) share the hexahydropyrrolo[3,4-c]pyrrole core but differ in substituents. These derivatives incorporate bulky groups (e.g., tert-butyl esters or benzotriazole moieties), which enhance lipophilicity and alter metabolic stability. For example:
- Compound 24 : Molecular weight = 414.45 g/mol; characterized by tert-butyl ester and benzotriazole carbonyl groups.
- Compound 27 : A hydrochloride salt with improved solubility due to ionic character .
Tricyclic Pyrrolo-Pyrazino-Indole Diones
Compounds like 6a–d (–3) feature extended tricyclic systems (e.g., pyrido-pyrrolo-pyrazino-indole diones) with fused aromatic rings. These structures exhibit higher molecular complexity and lower solubility due to planar aromatic systems:
- Compound 6a : Molecular weight = 287.27 g/mol; melting point >347°C; poor solubility in common solvents .
- Compound 6b : Chloro-substituted derivative with enhanced thermal stability (mp >306°C) .
Thieno-Pyrrole Analog
The sulfur-containing analog (3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride () replaces one nitrogen atom in the pyrrolidine ring with sulfur. This substitution alters electronic properties and bioavailability:
- Molecular formula: C₆H₁₂ClNS; molecular weight = 165.68 g/mol.
- The thieno group may enhance metabolic resistance compared to oxygen/nitrogen systems .
Parameter | cis-Hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one | Thieno-Pyrrole () |
---|---|---|
Heteroatom | N, O | N, S |
Molecular Weight (g/mol) | 140.18 | 165.68 |
Bioactivity | Not reported | Not reported |
Pharmacological and Physicochemical Insights
- Solubility : The unsubstituted cis-hexahydropyrrolo[3,4-c]pyrrol-6(6aH)-one likely has better aqueous solubility than its tricyclic analogs due to smaller size and lack of aromatic rings .
Biologische Aktivität
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from a variety of scientific studies.
- Molecular Formula : CHNO
- Molecular Weight : 126.159 g/mol
- CAS Number : 1021878-40-9
This compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, including intramolecular cyclization techniques that allow for the formation of the bicyclic framework. The synthesis often involves protected intermediates and can be adapted for the production of derivatives with enhanced biological properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrolo derivatives, including this compound. These compounds have shown promising results against various bacterial strains, indicating potential for development as new antibacterial agents. For instance, derivatives synthesized from this core structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
One notable activity of this compound is its ability to inhibit specific enzymes. Research has demonstrated that certain derivatives act as potent inhibitors of cysteine proteases, particularly cathepsin K. This enzyme is implicated in bone resorption and various pathological conditions, making its inhibition a target for osteoporosis treatment. The selectivity and potency of these compounds suggest they could lead to effective therapeutic agents in managing bone-related diseases .
Case Studies
- Antimicrobial Evaluation : A study synthesized several pyrrolo derivatives and tested their antimicrobial efficacy against a panel of bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of this compound derivatives against cathepsin K. The most potent inhibitors showed IC values in the nanomolar range, demonstrating significant potential for clinical applications in treating osteoporosis.
Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high stereoselectivity in cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one synthesis?
- Methodological Answer : Stereoselective synthesis often employs coupling reagents (e.g., EDCI, DMAP) and controlled reaction conditions. For example, anhydrous THF with stepwise reagent addition minimizes byproducts. Post-reaction purification via flash chromatography (e.g., CHCl/MeOH 98:2) and recrystallization enhances stereochemical purity . Hydrogenation protocols using Pd/C or PtO under H can further refine stereochemistry .
Q. How can NMR spectroscopy confirm the cis configuration of Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one derivatives?
- Methodological Answer : H-NMR in DMSO-d resolves coupling constants and diastereotopic proton splitting. For instance, distinct signals for axial/equatorial protons in the pyrrolidine ring (e.g., δ 3.95 ppm for methoxy groups) indicate spatial arrangement. Integration of NOESY correlations can validate cis stereochemistry by identifying through-space interactions between adjacent hydrogens .
Q. What challenges arise in characterizing Hexahydropyrrolo-pyrrolone derivatives with poor solubility?
- Methodological Answer : Poor solubility in common NMR solvents (e.g., CDCl) necessitates polar aprotic solvents like DMSO-d. Sonication or heating (≤60°C) improves sample homogeneity. For mass spectrometry, electrospray ionization (ESI) in methanol/water mixtures enhances ionizability. Alternative techniques like IR spectroscopy (e.g., CO stretches at ~1700 cm) provide complementary structural data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during Hexahydropyrrolo-pyrrolone synthesis?
- Methodological Answer : Byproduct analysis (e.g., LC-MS or TLC) identifies competing pathways. For example, reducing EDCI stoichiometry from 1.2 mmol to 1.0 mmol decreases acylurea formation. Temperature control (e.g., 0–25°C) during coupling steps suppresses side reactions. Kinetic studies using in situ IR or Raman spectroscopy guide optimal reagent addition rates .
Q. What strategies address discrepancies in reported yields for Hexahydropyrrolo-pyrrolone derivatives across studies?
- Methodological Answer : Yield variations often stem from solvent purity, catalyst aging, or workup methods. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves in THF) and standardized purification (e.g., identical column dimensions for flash chromatography). Statistical Design of Experiments (DoE) can isolate critical factors (e.g., DMAP concentration, reaction time) affecting yield .
Q. How can computational modeling predict the reactivity of Hexahydropyrrolo-pyrrolone scaffolds in heterocyclic ring-forming reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets (e.g., enzymes in ’s ATX inhibition assays). QSAR models correlate electronic parameters (HOMO/LUMO energies) with experimental reaction rates .
Data Contradiction Analysis
Q. How should researchers resolve conflicting solubility data for Hexahydropyrrolo-pyrrolone derivatives in different solvents?
- Methodological Answer : Apparent contradictions arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while dynamic vapor sorption (DVS) measures hygroscopicity. Solubility studies must report equilibration time (e.g., 24 h shaking) and temperature (e.g., 25°C ± 0.1). Co-solvent systems (e.g., DMSO:water gradients) improve reproducibility .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.